![molecular formula C20H13BrF3N3O3 B2853603 [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate CAS No. 1025226-72-5](/img/structure/B2853603.png)
[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate is a useful research compound. Its molecular formula is C20H13BrF3N3O3 and its molecular weight is 480.241. The purity is usually 95%.
BenchChem offers high-quality [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Checkpoint Kinase 1 (CHK1) Inhibition
This compound has been identified as a potential inhibitor of Checkpoint Kinase 1 (CHK1) . CHK1 is a critical enzyme in the DNA damage response pathway, and its inhibition can potentiate the effects of DNA-damaging chemotherapy. By selectively targeting CHK1, researchers aim to enhance cancer treatment efficacy.
Cancer Therapeutics
Due to its role in CHK1 inhibition, MFCD01567375 may serve as a valuable lead compound in the development of new cancer therapeutics . Its ability to halt the cell cycle in cancer cells provides an opportunity for damaged DNA repair before cell division, which is crucial for cancer treatment strategies.
Antiviral Activity
Indole derivatives, which share structural similarities with MFCD01567375, have shown significant antiviral activities . These compounds can inhibit the replication of various RNA and DNA viruses, suggesting that MFCD01567375 could be explored for its potential antiviral properties.
Antitubercular Activity
Compounds derived from pyridine and indole, similar to MFCD01567375, have been investigated for their antitubercular activity . They have shown efficacy against Mycobacterium tuberculosis in both active and dormant states, indicating a possible application in treating tuberculosis.
Anion Sensing
MFCD01567375 may have applications in anion sensing due to its structural features that facilitate interactions with anions . Anion sensors are crucial for detecting environmentally and biologically relevant anions, such as nitrates and phosphates.
Molecular Modeling and Structural Analysis
The compound’s structure allows for its use in computational studies to understand molecular interactions and reactivity . Such analyses are essential for drug design and predicting the behavior of chemical compounds in various environments.
Biological Potential of Indole Derivatives
As an indole derivative, MFCD01567375 is part of a class of compounds known for their broad spectrum of biological activities . This includes potential applications in developing treatments for conditions like inflammation, diabetes, and malaria.
Chemical Synthesis and Reactivity Studies
The reactivity insights provided by the structural analysis of MFCD01567375 can inform synthetic strategies for creating novel compounds with desired properties . Understanding its reactivity is also vital for its application in chemical synthesis.
properties
IUPAC Name |
[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrF3N3O3/c21-15-3-1-2-13(10-15)19(28)30-27-18(25)12-4-7-16(8-5-12)29-17-9-6-14(11-26-17)20(22,23)24/h1-11H,(H2,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYSXWFDFKTDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)ON=C(C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)O/N=C(\C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

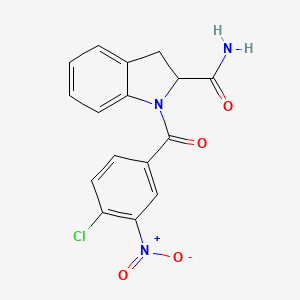
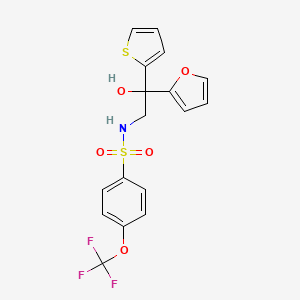
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2853523.png)
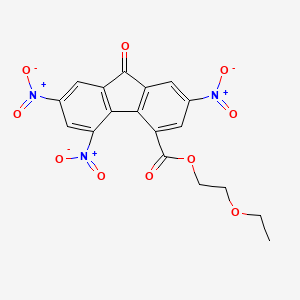
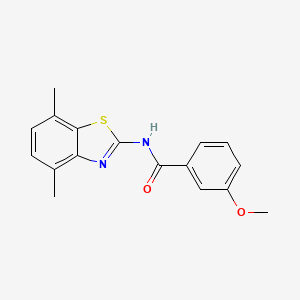
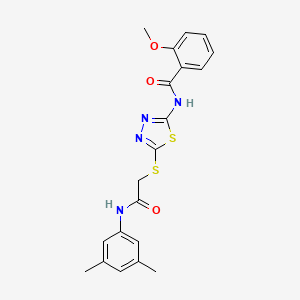
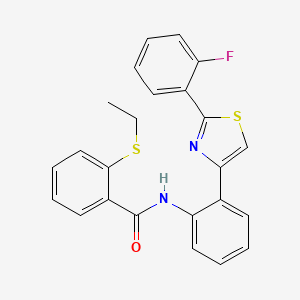
![4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2853531.png)

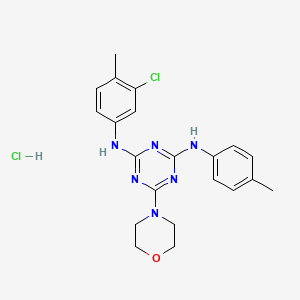

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one](/img/structure/B2853539.png)
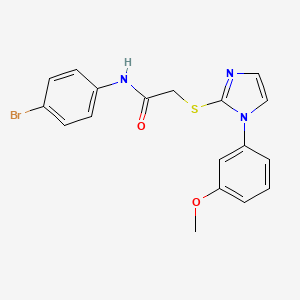
![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)